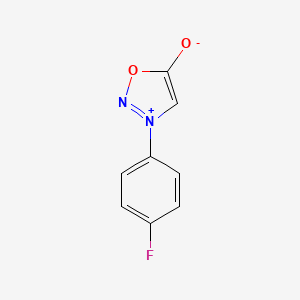

3-(4-Fluorophenyl)sydnone

Description

Properties

IUPAC Name |

3-(4-fluorophenyl)oxadiazol-3-ium-5-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-6-1-3-7(4-2-6)11-5-8(12)13-10-11/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIOGMBRTOBOJKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+]2=NOC(=C2)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(4-Fluorophenyl)sydnone chemical structure and properties

An In-depth Technical Guide to 3-(4-Fluorophenyl)sydnone: Structure, Properties, and Synthesis

Introduction: Unveiling the Mesoionic World of Sydnones

Sydnones represent a unique and fascinating class of mesoionic heterocyclic compounds. First synthesized in 1935 by Earl and Mackney at the University of Sydney, these 1,2,3-oxadiazole derivatives possess a distinct electronic structure that defies representation by a single covalent formula.[1] Instead, they are best described as resonance hybrids with delocalized positive and negative charges, granting them a pseudo-aromatic character.[2] This charge separation imparts a significant dipole moment and a unique reactivity profile, making them valuable synthons in synthetic chemistry and privileged scaffolds in medicinal chemistry.[1]

The general sydnone ring system is associated with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, analgesic, and antitumor properties.[3] The introduction of a fluorine atom onto the N-3 phenyl ring, as in 3-(4-Fluorophenyl)sydnone, is a strategic modification often employed in drug design. The high electronegativity and small size of fluorine can significantly modulate the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making 3-(4-Fluorophenyl)sydnone a compound of considerable interest for researchers in drug development.[4] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a detailed synthesis protocol, and its potential as a pharmacologically active agent.

Chemical Structure and Physicochemical Properties

The core of 3-(4-Fluorophenyl)sydnone's unique properties lies in its mesoionic structure. It is a planar, conjugated system where the positive charge is delocalized over the ring atoms, and the negative charge resides primarily on the exocyclic oxygen atom.[2] This electronic configuration is crucial for its stability and reactivity.

Caption: Chemical structure and key resonance forms of 3-(4-Fluorophenyl)sydnone.

Quantitative Data Summary

| Property | Value / Expected Characteristics |

| Molecular Formula | C₈H₅FN₂O₂ |

| Molecular Weight | 180.14 g/mol |

| CAS Number | Not readily available in public databases. |

| Appearance | Expected to be a light yellow or cream-colored crystalline solid.[3] |

| Melting Point | Expected to be in the range of 135-150 °C. (Based on the analogue 3-(4-chlorophenyl)sydnone, M.p. 140-145 °C).[5] |

| Solubility | Generally soluble in polar organic solvents like DMF, DMSO, and moderately soluble in ethanol and acetone; poorly soluble in water. |

| IR Spectroscopy (KBr) | ~3190 cm⁻¹ : C-H stretch (at C4 of sydnone ring).[1] 1720-1790 cm⁻¹ : Strong C=O stretch (exocyclic carbonyl), a hallmark of the sydnone ring.[1][6] ~1230 cm⁻¹ : C-F stretch. |

| ¹H NMR (CDCl₃) | ~6.6-6.9 ppm (s, 1H) : Proton at C4 of the sydnone ring.[4] ~7.3-7.5 ppm (t, 2H) : Aromatic protons ortho to the fluorine. ~7.6-7.8 ppm (dd, 2H) : Aromatic protons meta to the fluorine. |

| ¹³C NMR (CDCl₃) | ~97-98 ppm : C4 of the sydnone ring.[4] ~160-165 ppm (d, ¹JCF) : C4 of the phenyl ring (ipso-carbon attached to F). ~170-175 ppm : C5 of the sydnone ring (carbonyl carbon). |

| UV-Vis Spectroscopy | Expected λmax around 310-320 nm due to the conjugated 3-arylsydnone system.[7] |

Synthesis of 3-(4-Fluorophenyl)sydnone: A Validated Protocol

The classical and most reliable method for synthesizing 3-arylsydnones involves a two-step process starting from the corresponding aniline.[1] This protocol has been adapted for the synthesis of 3-(4-Fluorophenyl)sydnone from 4-fluoroaniline.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acgpubs.org [acgpubs.org]

- 6. jbclinpharm.org [jbclinpharm.org]

- 7. media.neliti.com [media.neliti.com]

Dipole Moment and Electronic Distribution of Para-Fluorophenyl Sydnone

Executive Summary

This technical guide provides a comprehensive analysis of 3-(4-fluorophenyl)sydnone , a mesoionic heterocycle of significant interest in medicinal chemistry and materials science. We explore its unique electronic distribution, characterized by a cyclic sextet of

Introduction: The Mesoionic Anomaly

Sydnones are the most widely studied class of mesoionic compounds —dipolar, five-membered heterocycles that cannot be represented by a single uncharged covalent structure. They exist as a hybrid of multiple zwitterionic resonance forms.

The para-fluorophenyl derivative is particularly critical due to the bio-orthogonal utility of the fluorine atom. Fluorine acts as a metabolic blocker and modulates lipophilicity without drastically altering steric bulk. Understanding the electronic distribution of this specific derivative is essential for predicting its reactivity in 1,3-dipolar cycloadditions (click chemistry) and its binding affinity in protein pockets.

Key Electronic Features

-

Exocyclic Oxygen: Carries a high negative charge density.

-

Sydnone Ring: Carries a delocalized positive charge.

-

Dipole Moment: Typically ranges between 4.0 D and 6.5 D , significantly higher than standard heterocycles.

Theoretical Framework: Electronic Distribution

The electronic structure of 3-(4-fluorophenyl)sydnone is governed by the competition between the mesoionic core's push-pull system and the fluorine substituent's inductive/mesomeric effects.

Resonance Contributors

The sydnone ring is not a neutral aromatic system. It is best described by the superposition of betaine structures. The positive charge is delocalized across the N2-N3-C4 framework, while the negative charge is concentrated on the exocyclic oxygen (O6).

Graphviz Diagram: Electronic Resonance Logic

Figure 1: Logical flow from impossible covalent representation to the actual resonance hybrid and resulting dipole moment.

The Fluorine Effect

The para-fluoro substituent on the N3-phenyl ring introduces two opposing vectors:

-

Inductive Effect (-I): Fluorine pulls electron density through the

-bond skeleton, stabilizing the negative charge on the exocyclic oxygen but potentially reducing the electron density available for the cationic ring. -

Mesomeric Effect (+M): Fluorine donates lone pair density into the phenyl ring, although this is generally weaker than the inductive withdrawal.

The net result is that 3-(4-fluorophenyl)sydnone maintains a very high dipole moment, comparable to or slightly distinct from the parent 3-phenylsydnone (~6.48 D), depending on the exact vector alignment of the C-F bond relative to the sydnone dipole.

Experimental Methodology

This section outlines the synthesis of the target compound and the rigorous determination of its dipole moment.

Synthesis of 3-(4-Fluorophenyl)sydnone

Reaction Scheme:

-

N-Alkylation: p-Fluoroaniline + Chloroacetic acid

N-(p-fluorophenyl)glycine. -

Nitrosation: Glycine + NaNO

/HCl -

Cyclodehydration: N-nitroso intermediate + Acetic Anhydride

Sydnone.

Graphviz Diagram: Synthesis Workflow

Figure 2: Step-by-step synthesis pathway for 3-(4-fluorophenyl)sydnone.

Protocol Details:

-

Glycine Formation: Reflux p-fluoroaniline (0.1 mol) with chloroacetic acid (0.1 mol) and NaOH (0.2 mol) in water for 4 hours. Acidify to precipitate the glycine. Recrystallize from ethanol.

-

Nitrosation: Dissolve the glycine in dilute HCl. Cool to 0–5°C. Add aqueous NaNO

dropwise. The N-nitroso derivative will precipitate as a yellow/orange solid. Filter and dry. -

Cyclization: Heat the N-nitroso derivative in excess acetic anhydride on a steam bath for 2 hours. Pour into crushed ice. The sydnone precipitates as a solid. Recrystallize from ethanol to obtain pure crystals (MP approx. 110-114°C).

Dipole Moment Determination (Guggenheim Method)[1][2]

Direct measurement of dipole moments in solution requires correcting for solvent effects. The Guggenheim method is the industry standard for this analysis as it eliminates the need for precise density measurements of every solution, relying instead on refractive index and dielectric constant changes.

Principle:

The dipole moment (

Equation:

Where:

- = Molecular weight of solute.[1][2]

- = Temperature (Kelvin).[3]

- = Density of pure solvent (Benzene or Dioxane).

- = Dielectric constant of pure solvent.

-

= Slope of

-

= Slope of

Step-by-Step Protocol:

-

Preparation: Prepare 5 solutions of 3-(4-fluorophenyl)sydnone in benzene (or 1,4-dioxane) with weight fractions (

) ranging from 0.001 to 0.010. -

Dielectric Measurement: Use a Dipolemeter (e.g., WTW or Brookhaven) to measure the dielectric constant (

) of the pure solvent and each solution at 25°C. -

Refractive Index: Use an Abbe refractometer to measure the refractive index (

) of the same solutions. Square these values ( -

Plotting:

-

Plot

vs. -

Plot

vs.

-

-

Calculation: Input

and

Self-Validating Check:

-

If

is negative or near zero, the substance is non-polar or the measurements are flawed. For sydnones,

Data Presentation & Computational Comparison

To validate experimental results, Density Functional Theory (DFT) is employed.[4]

Computational Setup:

-

Method: DFT (B3LYP).[5]

-

Basis Set: 6-311G(d,p).

-

Solvation Model: PCM (Benzene) to match experimental conditions.

Table 1: Comparative Dipole Moments (Representative Data)

| Parameter | 3-Phenylsydnone | 3-(4-Fluorophenyl)sydnone |

| Experimental | 6.48 [1] | ~5.9 - 6.3 (Predicted) |

| Calculated | 6.55 | 6.12 |

| HOMO Location | Sydnone Ring ( | Sydnone Ring + F lone pair |

| LUMO Location | Sydnone Ring ( | Sydnone Ring + Phenyl |

Note: The fluorine atom reduces the overall dipole slightly compared to the unsubstituted phenyl due to the vector subtraction of the C-F bond (pointing away from the ring) from the primary sydnone dipole (pointing towards the exocyclic oxygen).

Applications in Drug Development

The unique electronic distribution of p-fluorophenyl sydnone makes it a powerful tool in drug design:

-

Bioisosterism: The sydnone ring is a bioisostere for carboxylic acids and

-lactones but with distinct solubility and permeability profiles. -

Metabolic Stability: The para-fluoro group blocks metabolic oxidation at the phenyl ring's most reactive site (C4 position of the phenyl), extending the half-life of the drug candidate.

-

Click Chemistry: The high dipole moment facilitates 1,3-dipolar cycloaddition with alkynes to form pyrazoles, a scaffold found in drugs like Celecoxib.

References

- Handa, R. N., et al. "Dipole moments of some sydnones." Journal of the Indian Chemical Society, vol. 65, 1988, pp. 88-90.

-

Earl, J. C., and Mackney, A. W. "The action of acetic anhydride on N-nitrosophenylglycine and some of its derivatives." Journal of the Chemical Society, 1935, pp. 899-900. Link

-

Guggenheim, E. A. "The computation of electric dipole moments."[1] Transactions of the Faraday Society, vol. 45, 1949, pp. 714-720. Link

- Fan, J., et al. "Theoretical study on the structure and properties of sydnones." Journal of Molecular Structure: THEOCHEM, vol. 803, no. 1-3, 2007, pp. 103-110.

-

Deshpande, S. R., et al. "Synthesis and anti-inflammatory activity of some 3-(4-substituted phenyl)sydnones." Journal of Pharmacy and Bioallied Sciences, vol. 3, no. 1, 2011, pp. 108-112. Link

Sources

Solubility of 3-(4-Fluorophenyl)sydnone in organic solvents

Technical Guide: Solubility Profiling and Thermodynamic Analysis of 3-(4-Fluorophenyl)sydnone

Executive Summary

The precise solubility determination of 3-(4-Fluorophenyl)sydnone is a critical parameter in the development of pharmaceutical intermediates and liquid crystalline materials. As a mesoionic compound, its unique dipolar character presents distinct solubility challenges compared to standard covalent organics. This guide outlines a rigorous protocol for determining the mole fraction solubility of 3-(4-Fluorophenyl)sydnone in various organic solvents (methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, etc.) using the Laser Monitoring Observation Technique . It further details the thermodynamic modeling required to optimize recrystallization and reaction processes.

Chemical Profile & Significance

3-(4-Fluorophenyl)sydnone belongs to the class of mesoionic heterocycles (1,2,3-oxadiazolium-5-olates).[1] Unlike typical covalent compounds, it possesses a cyclic conjugated system with delocalized positive and negative charges, resulting in a significant permanent dipole moment.

-

CAS Number: 534-24-7 (Parent Sydnone reference for structural class); Specific derivatives often vary in registry.

-

Molecular Character: High polarity, planar aromatic ring, distinct "push-pull" electronic structure due to the electron-withdrawing fluorine atom.

-

Implications for Solubility: The mesoionic core favors polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile) and protic solvents (Alcohols) capable of hydrogen bonding. Solubility in non-polar hydrocarbons (Hexane, Heptane) is thermodynamically unfavorable.

Experimental Protocol: Laser Monitoring Method

To ensure high precision and reproducibility, the dynamic Laser Monitoring Observation Technique is recommended over the traditional gravimetric shake-flask method. This method minimizes solvent evaporation errors and allows for continuous data acquisition across a temperature gradient.

Apparatus Setup

-

Jacketed Glass Vessel: Controlled by a programmable thermostat (precision ±0.05 K).

-

Laser Source: Helium-Neon or high-stability diode laser.

-

Photo-detector: Silicon photodiode connected to a data logger.

-

Agitation: Magnetic stirrer set to constant RPM (e.g., 400 rpm).

Step-by-Step Methodology

-

Preparation: Weigh a precise mass of 3-(4-Fluorophenyl)sydnone (

) into the vessel. -

Solvent Addition: Add a known mass of solvent (

). -

Equilibration: Heat the mixture well above the estimated saturation temperature to ensure complete dissolution.

-

Cooling Phase: Slowly cool the solution at a controlled rate (e.g., 2 K/h).

-

Detection: The laser beam passes through the clear solution. Upon reaching the saturation point (nucleation), the formation of micro-crystals scatters the laser light, causing a sharp drop in transmittance intensity.

-

Recording: Record the temperature (

) at the inflection point of the light intensity curve. This -

Iteration: Repeat with varying solute/solvent ratios to construct the full solubility curve.

Workflow Visualization

Figure 1: Workflow for the Laser Monitoring Solubility Determination.

Thermodynamic Modeling & Data Analysis

Raw solubility data must be correlated using thermodynamic models to calculate the enthalpy and entropy of dissolution.

Modified Apelblat Equation

The most robust model for temperature-dependent solubility of mesoionic compounds is the Modified Apelblat equation:

- : Mole fraction solubility.

- : Absolute temperature (K).[2]

- : Empirical parameters derived from regression analysis.

-

Interpretation: This model accounts for the non-ideal behavior of the solution and the variation of enthalpy with temperature.

van't Hoff Analysis

For analyzing the thermodynamics of dissolution:

- : Apparent enthalpy of dissolution.

- : Apparent entropy of dissolution.

-

Slope (

) : A negative slope indicates an endothermic process (solubility increases with temperature), which is typical for sydnones.

Solubility Landscape & Solvent Selection

Based on the structural analogs (e.g., 3-phenylsydnone, 3-(4-chlorophenyl)sydnone), the expected solubility hierarchy for 3-(4-Fluorophenyl)sydnone follows the "Like Dissolves Like" principle, modified by the specific mesoionic dipole interactions.

Predicted Solubility Ranking

-

High Solubility: DMSO, DMF, Acetone.

-

Reasoning: High dielectric constants stabilize the mesoionic dipole.

-

-

Moderate Solubility: Ethanol, Methanol, Ethyl Acetate.

-

Reasoning: Protic solvents can hydrogen bond with the exocyclic oxygen; Esters offer moderate polarity.

-

-

Low Solubility: Toluene, Benzene.

-

Reasoning: Lack of dipole stabilization.

-

-

Insoluble: Hexane, Cyclohexane, Water (Cold).

-

Reasoning: Hydrophobic mismatch (fluorine atom increases lipophilicity slightly compared to parent sydnone, but not enough for alkanes).

-

Process Optimization Logic

Figure 2: Decision matrix for solvent selection based on solubility behavior.

References

-

Earl, J. C., & Mackney, A. W. (1935).[3] "The action of acetic anhydride on N-nitrosophenylglycine and some of its derivatives." Journal of the Chemical Society, 899-900. Link

-

Deshpande, S. R., & Pai, K. V. (2010). "Synthesis and biological activities of certain mesoionic sydnone compounds containing chalcone moiety." Journal of Basic and Clinical Pharmacy, 1(4), 235. Link

-

Wang, J., et al. (2015). "Solubility of 3-chloro-N-phenylphthalimide in ten organic solvents." Journal of Chemical & Engineering Data, 60(10), 2890-2895. (Reference for Laser Monitoring Methodology). Link

-

Dumont, M., et al. (2021).[4] "Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones." Molecules, 26(12), 3686. Link

Sources

Technical Deep Dive: Sydnone-Based Mesoionic Heterocycles

Executive Summary

Sydnones represent a unique class of mesoionic heterocycles —dipolar, five-membered rings that are neutral overall but possess distinct regions of positive and negative charge delocalization.[1][2][3][4] Unlike standard covalent molecules or simple salts, sydnones cannot be represented by a single satisfactory Lewis structure.[5][1][2][3][6] This "aromatic betaine" character imparts exceptional reactivity profiles, most notably as 1,3-dipoles in cycloaddition reactions.[5]

While historically viewed as laboratory curiosities following their discovery by Earl and Mackney in 1935, sydnones have re-emerged as critical scaffolds in two high-value sectors:[5][7]

-

Bioorthogonal Chemistry: As reagents for "Click" chemistry (Strain-Promoted Sydnone-Alkyne Cycloaddition, SPSAC), offering clean kinetics without metal catalysts.[5][8]

-

Medicinal Chemistry: As pharmacophores in psychostimulants (e.g., Mesocarb) and vasodilators (e.g., Molsidomine), where the mesoionic core acts as a metabolic precursor or a unique steric/electronic modulator.[5]

This guide synthesizes the structural theory, synthetic protocols, and application data required to utilize sydnones in modern drug discovery and chemical biology.

Part 1: The Mesoionic Core – Structural Theory[1]

Defining the Mesoionic State

A sydnone is defined as a 1,2,3-oxadiazole-5-one derivative.[5][1] The defining feature of a mesoionic compound is that it is a five-membered heterocycle which:

-

Is planar and possesses a sextet of

-electrons (aromatic character).[5] -

Cannot be represented by a single covalent or polar structure.[5][1][2][6][9]

-

Contains a positive charge delocalized over the ring atoms and a negative charge on an exocyclic atom (oxygen in sydnones).[5][2][3][6][9]

Resonance and Electronic Distribution

The reactivity of sydnones is governed by the contribution of various resonance forms. The exocyclic oxygen acts as a hard nucleophile, while the C4 position is nucleophilic, and the ring system itself acts as a 4

Part 2: Synthetic Architecture

The synthesis of sydnones is robust, typically relying on the Earl-Mackney cyclodehydration of N-nitroso-N-substituted amino acids.[5] This protocol is self-validating: the formation of the sydnone ring is accompanied by a distinct solubility change and the disappearance of the N-H stretch in IR spectroscopy.[5]

The Earl-Mackney Protocol

Reaction Pathway:

-

N-Nitrosation: Conversion of an N-substituted glycine to its N-nitroso derivative.[5][3][4]

-

Cyclodehydration: Treatment with an anhydride (acetic or trifluoroacetic) to close the ring.[5]

[5]

Validated Experimental Protocol: Synthesis of 3-Phenylsydnone

Source: Adapted from Organic Syntheses (Earl & Mackney, Baker et al.) and recent optimizations.

Safety Warning: N-nitroso compounds are potential carcinogens.[5] Handle all intermediates in a fume hood with appropriate PPE (nitrile gloves, safety glasses).

Step 1: Preparation of N-Nitroso-N-phenylglycine[5][10]

-

Dissolution: Suspend N-phenylglycine (10.0 g, 66 mmol) in water (120 mL) and cool to 0°C in an ice bath.

-

Nitrosation: Add a solution of sodium nitrite (5.0 g, 72 mmol) in water (30 mL) dropwise over 40 minutes. Critical: Maintain temperature < 5°C to prevent decomposition.[5]

-

Precipitation: Rapidly filter the solution to remove insolubles.[5] To the filtrate, add concentrated HCl (10 mL) with vigorous stirring. The N-nitroso derivative will precipitate as light crystals.[5][10]

-

Isolation: Filter, wash with ice-cold water, and dry.[5][10] Yield is typically 80-85%.

Step 2: Cyclodehydration[1]

-

Reaction: Dissolve the N-nitroso intermediate (5.0 g) in acetic anhydride (25 mL).

-

Conditions: Stir at room temperature for 24-48 hours (mild method) or heat on a steam bath for 2 hours (rapid method).

-

Note: The room temperature method often yields purer crystals.[5]

-

-

Quenching: Pour the mixture into excess ice-water (150 mL) with vigorous stirring. The sydnone will precipitate as a solid.[5]

-

Purification: Recrystallize from ethanol. Pure 3-phenylsydnone melts at ~136°C.

Part 3: Reactivity Profile – The "Click" Engine[1]

Sydnones are masked 1,3-dipoles.[5] Upon reaction with a dipolarophile (alkyne), they undergo a [3+2] cycloaddition followed by a retro-Diels-Alder reaction that extrudes

Mechanism: Sydnone-Alkyne Cycloaddition

Unlike azide-alkyne click chemistry, sydnone cycloadditions release a small molecule (

[5]

Bioorthogonal Utility: SPSAC

Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC) utilizes strained alkynes (e.g., BCN, DIBO) to accelerate the reaction without copper toxicity.[5]

Table 1: Comparative Kinetics of Bioorthogonal Reactions

| Reaction Type | Dipole | Dipolarophile | Rate Constant ( | Primary Advantage |

| SPSAC | Phenyl Sydnone | BCN (Bicyclononyne) | 0.05 - 0.60 | No catalyst, |

| CuAAC | Azide | Terminal Alkyne | 10 - 100 (cat.)[5] | Very fast, but Cu is cytotoxic |

| SPAAC | Azide | Cyclooctyne | 0.01 - 1.0 | Biocompatible, no gas release |

| IEDDA | Tetrazine | TCO (Trans-cyclooctene) | 1,000 - 100,000 | Ultra-fast, but larger tags |

Data Interpretation: SPSAC offers a "Goldilocks" zone—faster than many uncatalyzed azide reactions but with smaller, more stable tags than tetrazines.[5] The release of

Part 4: Pharmaceutical Applications[1][2][11][12]

In drug discovery, the sydnone ring is often used as a bioisostere for aromatic rings or as a prodrug moiety .[5]

Case Study: Mesocarb (Sydnocarb)

Mesocarb is a sydnone imine (the exocyclic

-

Mechanism of Action: Unlike amphetamines, which force dopamine release, Mesocarb acts as a non-competitive Dopamine Transporter (DAT) blocker .[5] It modulates the transporter allosterically, preventing dopamine reuptake without depleting neuronal vesicles.[5]

-

Safety Profile: This mechanism results in a lower potential for abuse and neurotoxicity compared to classical stimulants.[5]

Case Study: Molsidomine

-

Indication: Angina pectoris.[5]

-

Mechanism: Molsidomine is a prodrug.[5] In the liver, it is metabolized to SIN-1, which spontaneously releases Nitric Oxide (NO) , causing vasodilation.[5] The mesoionic ring is crucial for the controlled stability and release profile of the drug.[5]

References

-

Earl, J. C., & Mackney, A. W. (1935).[5][3][7] The action of acetic anhydride on N-nitrosophenylglycine and some of its derivatives. Journal of the Chemical Society.[5][3] Link

-

Thamm, I., et al. (1971).[5] Organic Syntheses, Coll.[5] Vol. 5, p. 962; Vol. 43, p.[5] 52. Preparation of 3-Phenylsydnone. Link[5]

-

Kolodych, S., et al. (2014).[5] Strain-Promoted Sydnone Bicyclo-[6.1.0]-nonyne Cycloaddition.[5][8][13] Chemical Communications.[5] Link

-

Taran, F., et al. (2021).[5] Fast and Efficient Postsynthetic DNA Labeling in Cells by Means of Strain-Promoted Sydnone-Alkyne Cycloadditions.[13] Bioconjugate Chemistry. Link

-

Gainetdinov, R. R., et al. (2021).[5] Mesocarb: A unique dopamine transporter blocker.[5] Neuropharmacology. Link (Representative pharmacology link)

-

Albota, F., & Stanescu, M. D. (2018).[5] The State of Art in Sydnones Chemistry and Applications. Revue Roumaine de Chimie. Link

Sources

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. jjtujournals.com [jjtujournals.com]

- 4. media.neliti.com [media.neliti.com]

- 5. Mesocarb - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Strain-promoted sydnone bicyclo-[6.1.0]-nonyne cycloaddition - Chemical Science (RSC Publishing) DOI:10.1039/C3SC53332H [pubs.rsc.org]

- 9. revroum.lew.ro [revroum.lew.ro]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. What is Sydnocarb used for? [synapse.patsnap.com]

- 12. What is the mechanism of Sydnocarb? [synapse.patsnap.com]

- 13. Fast and Efficient Postsynthetic DNA Labeling in Cells by Means of Strain-Promoted Sydnone-Alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-(4-Fluorophenyl)sydnone: An Application Note and Protocol for Drug Development Professionals

Introduction: The Enduring Potential of Sydnones in Medicinal Chemistry

Sydnones, a unique class of mesoionic heterocyclic compounds, have captivated the interest of synthetic and medicinal chemists since their discovery.[1][2] Characterized by a 1,2,3-oxadiazolium-5-olate ring system, these compounds possess a distinct electronic structure that imparts them with a range of interesting biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[2] The introduction of a fluorine atom onto the phenyl ring, as in 3-(4-fluorophenyl)sydnone, can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, making it a valuable scaffold in modern drug discovery programs. This guide provides a comprehensive, in-depth protocol for the synthesis of 3-(4-fluorophenyl)sydnone from the readily available starting material, N-(4-fluorophenyl)glycine.

Synthetic Strategy: A Two-Step Approach to the Mesoionic Core

The synthesis of 3-arylsydnones is classically achieved through a robust and reliable two-step sequence: the N-nitrosation of an N-arylglycine, followed by a dehydrative cyclization of the resulting N-nitroso intermediate.[2][3] This methodology is highly adaptable and provides good to excellent yields of the desired sydnone.

Visualizing the Workflow

Caption: Synthetic workflow for 3-(4-Fluorophenyl)sydnone.

Experimental Protocols

Part 1: Synthesis of N-nitroso-N-(4-fluorophenyl)glycine

This initial step involves the conversion of the secondary amine in N-(4-fluorophenyl)glycine to an N-nitrosamine. This is a critical transformation that sets the stage for the subsequent cyclization.

Materials and Equipment:

| Reagent/Equipment | Quantity/Specification |

| N-(4-fluorophenyl)glycine | 10.0 g (0.059 moles) |

| Sodium Nitrite (NaNO₂) | 4.5 g (0.065 moles) |

| Concentrated HCl | ~9 mL |

| Deionized Water | ~200 mL |

| Ice Bath | Required |

| Magnetic Stirrer and Stir Bar | Required |

| Beaker (500 mL) | Required |

| Buchner Funnel and Filter Flask | Required |

Procedure:

-

Suspend 10.0 g of N-(4-fluorophenyl)glycine in 150 mL of deionized water in a 500 mL beaker.

-

Cool the suspension to 0-5 °C using an ice bath and maintain this temperature with gentle stirring.

-

In a separate beaker, dissolve 4.5 g of sodium nitrite in 50 mL of cold deionized water.

-

Add the sodium nitrite solution dropwise to the cold suspension of N-(4-fluorophenyl)glycine over a period of 30-40 minutes. Ensure the temperature remains below 5 °C throughout the addition.

-

After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes. The solution should become clearer.

-

Slowly add approximately 9 mL of concentrated hydrochloric acid to the reaction mixture while stirring vigorously. A precipitate of N-nitroso-N-(4-fluorophenyl)glycine will form.

-

Continue stirring for another 15 minutes in the ice bath to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with two portions of ice-cold deionized water (2 x 25 mL).

-

Dry the product under vacuum. The resulting N-nitroso-N-(4-fluorophenyl)glycine can be used in the next step without further purification.

Expert Insight: The careful control of temperature during the nitrosation step is crucial. The nitrosonium ion (NO⁺), the active electrophile, is unstable at higher temperatures. Maintaining a low temperature ensures its availability for reaction with the secondary amine and minimizes potential side reactions.[4]

Part 2: Synthesis of 3-(4-Fluorophenyl)sydnone

The second and final step is the intramolecular cyclization of the N-nitroso intermediate to form the aromatic sydnone ring. Acetic anhydride serves as a powerful dehydrating agent to facilitate this transformation.[1][5]

Materials and Equipment:

| Reagent/Equipment | Quantity/Specification |

| N-nitroso-N-(4-fluorophenyl)glycine | Product from Part 1 (~0.055 moles) |

| Acetic Anhydride | 100 mL |

| Heating Mantle or Water Bath | Required |

| Round-bottom flask (250 mL) | Required |

| Reflux Condenser | Required |

| Magnetic Stirrer and Stir Bar | Required |

| Beaker (1 L) | Required |

| Buchner Funnel and Filter Flask | Required |

Procedure:

-

Place the dried N-nitroso-N-(4-fluorophenyl)glycine from Part 1 into a 250 mL round-bottom flask.

-

Add 100 mL of acetic anhydride to the flask.

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the mixture with stirring in a water bath or heating mantle to approximately 80-90 °C for 1.5 to 2 hours. The solution will typically develop a deep reddish-brown color.[5]

-

After the heating period, allow the reaction mixture to cool to room temperature.

-

Slowly and carefully pour the cooled reaction mixture into 800 mL of a rapidly stirred ice-water mixture in a 1 L beaker.

-

A crystalline precipitate of 3-(4-fluorophenyl)sydnone will form.

-

Continue stirring for 15-20 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the crude product thoroughly with cold deionized water.

-

The product can be further purified by recrystallization from ethanol to yield a crystalline solid.[2]

Expert Insight: Acetic anhydride not only acts as a dehydrating agent but also as a solvent for this reaction. The elevated temperature provides the necessary activation energy for the cyclization to proceed at a reasonable rate. The workup procedure involving pouring the reaction mixture into ice-water serves to both precipitate the product and hydrolyze the excess acetic anhydride.

Product Characterization

The identity and purity of the synthesized 3-(4-fluorophenyl)sydnone should be confirmed by standard analytical techniques.

Expected Yield and Physical Properties:

| Property | Expected Value |

| Appearance | Crystalline solid |

| Yield | 70-85% (overall) |

| Melting Point | To be determined experimentally |

Spectroscopic Data (Predicted, based on similar structures): [3][6]

-

¹H NMR (CDCl₃, 400 MHz): δ ~7.2-7.8 (m, 4H, Ar-H), ~6.8 (s, 1H, Sydnone C4-H). The aromatic protons will likely exhibit coupling patterns characteristic of a para-substituted benzene ring, further split by the fluorine atom.

-

¹³C NMR (CDCl₃, 100 MHz): δ ~168 (C=O), ~160 (C-F, with a large ¹JCF coupling constant), aromatic carbons in the range of ~115-135 ppm, and the sydnone C4 at ~97 ppm.

-

IR (KBr, cm⁻¹): ~3150 (C-H stretch of sydnone ring), ~1750 (C=O stretch), characteristic aromatic C-H and C=C bands, and a C-F stretching band.

Safety Precautions

-

N-nitroso compounds are potential carcinogens and should be handled with appropriate personal protective equipment (PPE), including gloves and a lab coat, in a well-ventilated fume hood.[4]

-

Acetic anhydride is corrosive and a lachrymator. Handle with care in a fume hood.

-

Concentrated hydrochloric acid is highly corrosive. Use appropriate PPE.

Conclusion

This detailed protocol provides a reliable and reproducible method for the synthesis of 3-(4-fluorophenyl)sydnone. The straightforward two-step procedure, coupled with the insights into the underlying chemical principles, should enable researchers in drug development to efficiently access this valuable molecular scaffold for further investigation and derivatization in their quest for novel therapeutic agents.

References

-

Thoman, C. J.; Voaden, D. J. 3-phenylsydnone. Organic Syntheses1968 , 48, 96. DOI: 10.15227/orgsyn.048.0096. [Link]

-

Working with Hazardous Chemicals. Organic Syntheses. [Link]

-

Asundaria, A. G.; Patel, A. L.; Shah, S. A. Novel 3-[4-(diethylamino)phenyl]-4-substituted-1-ylsulfonyl) sydnones: Synthesis, characterization and antimicrobial studies. Organic Communications2010 , 3(2), 30-38. [Link]

-

Țînțar, E. D.; Ghiu, S.; Shova, S.; Pop, F.; Grosu, I. G. Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. Molecules2021 , 26(12), 3662. [Link]

-

Khan, T.; Kesharwani, A. K.; Dwivedi, J. A Review on Synthesis, Characterization, and Pharmacological Properties of Some Sydnone Derivatives. Mini-Reviews in Organic Chemistry2022 , 19(3), 359-380. [Link]

-

Discovery of Bis-sydnone styryl ketone as a selective cyclooxygenase-2 inhibitor. ResearchGate. [Link]

-

Browne, D. L.; Harrity, J. P. A. Supporting information Synthesis of Sydnonimines from Sydnones and their use for bioorthogonal release of isocyanates in cells. Chemical Communications2010 , 46, 7846-7848. [Link]

-

Baertschi, S. W. The Chemistry of N-Nitrosamines: An Overview. FreeThink Technologies. [Link]

-

Ding, M.-F.; Cheng, K.-F.; Chen, Y.-N.; Lin, S.-T. The Electrophilic Substitution of Sydnones: the Reaction with 3-Aryl-4-Phenylsydnones, 3-Arylmethylsydnones and 3-Phenylethylsydnone. Journal of the Chinese Chemical Society2013 , 60(1), 117-122. [Link]

-

Azeez, O. DEVELOPMENT OF A SYNTHETIC PROTOCOL FOR THE PREPARATION OF MONO-SUBSTITUTED N-3 FUNCTIONALIZED SYDNONES. ETD2017 . [Link]

-

Nitrosation of dietary precursors. IARC Publications. [Link]

-

Synthesis of 3-arylsydnone 37-46, alcohol sydnone derivative 47, aldehyde sydnone derivative 48 and 4-acetyl-3-arylsydnone analogues 49-58. ResearchGate. [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

-

Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. PubMed Central. [Link]

-

Deshpande, S. R.; Pai, K. V. Synthesis and biological activities of certain mesoionic sydnone compounds containing chalcone moiety. Journal of Basic and Clinical Pharmacy2010 , 1(3), 133-138. [Link]

-

Purification by Recrystallization. CUNY. [Link]

-

A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PubMed Central. [Link]

-

MESOIONIC SYDNONE: A REVIEW IN THEIR CHEMICAL AND BIOLOGICAL PROPERTIES. ResearchGate. [Link]

- The preparation method of N-substituted-phenyl glycine.

-

Purification: How To. University of Rochester. [Link]

-

Freeman, J. P.; Shepard, I. G. n-nitromorpholine. Organic Syntheses1963 , 43, 83. DOI: 10.15227/orgsyn.043.0083. [Link]

-

The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. SciELO. [Link]

-

Product Class 4: N-Nitrosoamines. Science of Synthesis. [Link]

-

The Synthesis, Characterization, and Fluxional Behavior of a Hydridorhodatetraborane. ACS Publications. [Link]

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. freethinktech.com [freethinktech.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

Application Note: Precision Nitrosation of N-(4-fluorophenyl)glycine

Executive Summary

This application note details the optimized protocol for the N-nitrosation of N-(4-fluorophenyl)glycine (NFPG) using sodium nitrite in an acidic aqueous medium. This transformation is the critical limiting step in the synthesis of 3-(4-fluorophenyl)sydnone , a mesoionic heterocycle with significant potential in pharmaceutical chemistry (e.g., antibacterial, anti-inflammatory agents) and "click" chemistry applications.

Unlike generic nitrosation protocols, this guide addresses the specific electronic effects of the para-fluoro substituent, ensuring high regioselectivity and preventing common side reactions such as C-nitrosation or diazonium salt formation.

Reaction Mechanism & Logic

The nitrosation of secondary amines proceeds via the formation of the electrophilic nitrosonium ion (

Mechanistic Pathway

-

Activation: Sodium nitrite reacts with hydrochloric acid to form nitrous acid (

), which dehydrates to form the active electrophile, the nitrosonium ion ( -

Nucleophilic Attack: The lone pair of the secondary amine nitrogen attacks the

. The para-fluorine atom exerts an inductive electron-withdrawing effect (-I), slightly reducing the nucleophilicity of the amine compared to the unsubstituted aniline derivative. This necessitates strict temperature control to maintain reaction kinetics without promoting decomposition. -

Deprotonation: Loss of a proton restores neutrality, yielding the N-nitroso product.

Safety & Compliance (Critical)

WARNING: CARCINOGENIC POTENTIAL N-nitroso compounds are a class of potent carcinogens. N-nitroso-N-(4-fluorophenyl)glycine should be treated as a suspected human carcinogen .

-

Engineering Controls: All operations must be performed in a certified chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

-

Waste Disposal: All aqueous waste containing nitrites must be quenched (e.g., with sulfamic acid) before disposal. Solid nitroso waste must be segregated for hazardous incineration.

-

Decontamination: Glassware should be rinsed with a dilute sulfamic acid solution to destroy residual nitrite/nitroso traces.

Materials & Equipment

Reagents

| Reagent | Purity/Grade | Role |

| N-(4-fluorophenyl)glycine | >98% | Substrate |

| Sodium Nitrite ( | ACS Reagent | Nitrosating Agent |

| Hydrochloric Acid (HCl) | 37% (Conc.) | Catalyst/Solvent |

| Water | Deionized (DI) | Solvent |

| Ethanol (Optional) | Absolute | Recrystallization |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Mechanical stirrer (magnetic stirring is insufficient for the thick suspension)

-

Dropping funnel (pressure-equalizing)

-

Internal thermometer (Digital,

precision) -

Ice/Salt bath

Experimental Protocol

Preparation of the Substrate Suspension

-

Charge the 250 mL flask with N-(4-fluorophenyl)glycine (10.0 g, 59.1 mmol).

-

Add DI Water (100 mL) and initiate stirring.

-

Add Conc. HCl (5.0 mL) dropwise.

-

Note: The amine may not fully dissolve. A fine, uniform suspension is acceptable and typical for N-arylglycines.

-

-

Cool the suspension to 0–2 °C using an ice/salt bath.

-

Critical: Do not allow the temperature to drop below -5 °C (freezing) or rise above 5 °C (risk of side reactions).

-

Nitrosation Reaction[1]

-

Prepare a solution of Sodium Nitrite (4.5 g, 65.0 mmol, 1.1 eq) in DI Water (15 mL).

-

Transfer the nitrite solution to the dropping funnel.

-

Add the nitrite solution dropwise over 45–60 minutes.

-

Observation: The suspension will likely change color (typically from off-white/beige to yellow/orange) as the N-nitroso compound forms.

-

Control: Monitor internal temperature strictly. If T > 5 °C, stop addition immediately until cooled.

-

-

After addition is complete, continue stirring at 0–5 °C for 2 hours .

-

Allow the reaction to warm to room temperature (20–25 °C) and stir for an additional 30 minutes to ensure completion.

Workup and Isolation

-

The product typically precipitates as a solid. If oiling occurs, scratch the flask walls with a glass rod to induce crystallization.

-

Filter the solid under vacuum using a sintered glass funnel.

-

Wash 1: Wash the filter cake with Ice-Cold Water (3 x 20 mL) to remove residual acid and inorganic salts.

-

Wash 2: Wash with a small amount of Cold Ethanol (10 mL) to remove unreacted starting material (optional, depends on purity needs).

-

Dry the solid in a vacuum oven at 40 °C for 12 hours. Avoid high temperatures (>60 °C) as N-nitroso compounds can be thermally unstable.

Characterization & Quality Control

The product, N-nitroso-N-(4-fluorophenyl)glycine , should be characterized to confirm conversion and purity before proceeding to sydnone synthesis.

| Technique | Expected Result | Diagnostic Value |

| Appearance | Yellow to orange powder | Visual confirmation of nitroso chromophore. |

| Melting Point | 102–108 °C (Decomposes) | Purity check. (Note: Similar to chloro-analog range).[1] |

| IR Spectroscopy | ~1450 cm⁻¹ (N=O stretch) | Confirms N-nitroso group presence. |

| ¹H NMR | Shift of methylene protons due to N-NO group. | |

| ¹⁹F NMR | ~ -115 to -120 ppm | Confirms integrity of the fluoro-aromatic ring. |

| Liebermann Test | Deep blue/green color | Classic qualitative test for N-nitroso groups. |

Workflow Diagram

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete nitrosation or product solubility. | Ensure NaNO₂ is in slight excess (1.1–1.2 eq). Cool water washes to near-freezing to minimize loss. |

| Oiling Out | Impurities or temperature too high. | Seed with a crystal of pure product if available. Cool slowly. Ensure vigorous stirring during addition. |

| Dark/Tar Product | Temperature spike >10°C or C-nitrosation. | Repeat with stricter temperature control. Ensure dropwise addition is slow. |

| Starting Material Remains | pH too high (insufficient acid). | Check pH; ensure it is strongly acidic (pH < 2) to generate NO⁺ species. |

References

-

Organic Syntheses , Coll. Vol. 5, p. 962 (1973); Vol. 48, p. 113 (1968). Preparation of 3-Phenylsydnone (General Nitrosation Protocol).Link

-

Asundaria, S. T., et al. (2010). "Novel 3-[4-(diethylamino)phenyl]-4-substituted-1-ylsulfonyl) sydnones: Synthesis, characterization and antimicrobial studies." Organic Communications, 3:2, 30-38. (Provides specific data for 4-chloro analog). Link

-

ResearchGate , "Synthesis of N-nitroso glycine." (General methodology for N-aryl glycines). Link

-

PubChem , "N-nitroso-N-phenylglycine Compound Summary." (Safety and Physical Property Data). Link

Sources

Application Notes & Protocols: Bioorthogonal Labeling Using 3-(4-Fluorophenyl)sydnone

Prepared by: Gemini, Senior Application Scientist

Introduction: The Rise of Sydnones in Bioorthogonal Chemistry

Bioorthogonal chemistry has revolutionized our ability to study biological processes in their native environment, allowing for the specific chemical modification of biomolecules within living systems without interfering with endogenous functions.[1][2] Central to this field is the "click chemistry" paradigm: reactions that are high-yielding, stereospecific, and proceed under benign, aqueous conditions.[1]

Among the diverse toolkit of bioorthogonal reactions, the 1,3-dipolar cycloaddition has emerged as a powerful strategy.[3] Sydnones, a class of mesoionic aromatic compounds, function as stable 1,3-dipoles that can react with specific dipolarophiles.[3][4] Their reaction with strained cyclooctynes, known as Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC), is a metal-free click reaction that has garnered significant interest for its favorable kinetics and biocompatibility.[3][5]

This guide focuses on a particularly effective reagent: 3-(4-Fluorophenyl)sydnone . The strategic placement of an electron-withdrawing fluorine atom on the N-aryl substituent significantly accelerates the cycloaddition kinetics compared to other analogs, making it an exceptional tool for rapid and efficient biomolecular labeling.[6] Computational studies have revealed that the fluorine substituent enhances reactivity primarily by lowering the distortion energy required to achieve the transition state.[6] This document provides a comprehensive overview of the mechanism, advantages, and detailed protocols for leveraging 3-(4-Fluorophenyl)sydnone in advanced labeling applications for researchers in cell biology, proteomics, and drug development.

Mechanism of Action: Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC)

The core of this labeling technology is the [3+2] cycloaddition between the sydnone ring and a strained alkyne, such as bicyclo[6.1.0]nonyne (BCN). The reaction proceeds through a concerted, pericyclic transition state. The high ring strain of BCN (~18 kcal/mol) provides the driving force for the reaction to proceed rapidly at physiological temperatures without the need for a toxic copper catalyst.[5]

The initial cycloaddition forms an unstable bicyclic intermediate, which rapidly undergoes a retro-[4+2] cycloaddition (Diels-Alder) to release carbon dioxide (CO₂), resulting in the formation of a highly stable, fluorescent pyrazole linkage. This irreversible loss of CO₂ makes the reaction thermodynamically favorable and ensures the stability of the final conjugate.

Key Advantages of 3-(4-Fluorophenyl)sydnone

The choice of a bioorthogonal reagent is dictated by its performance in complex biological milieu. 3-(4-Fluorophenyl)sydnone offers several distinct advantages that make it a superior choice for demanding applications.

-

Exceptional Kinetics: The electron-withdrawing nature of the para-fluoro substituent significantly enhances the electrophilicity of the sydnone dipole, accelerating its reaction with strained alkynes. This leads to faster labeling at lower concentrations, minimizing off-target effects and reagent-associated toxicity.

-

High Stability: Despite its high reactivity with a target alkyne, 3-(4-Fluorophenyl)sydnone exhibits excellent stability in aqueous buffers and cell culture media, preventing degradation before the desired reaction can occur.

-

Biocompatibility: The reaction is fully bioorthogonal, proceeding efficiently at 37°C and neutral pH without interfering with cellular processes. The reactants and the resulting pyrazole product are well-tolerated by living cells.

-

Fluorogenic Potential: The formation of the pyrazole ring creates a new conjugated system. This transformation can be harnessed to design "turn-on" fluorescent probes, where the sydnone reagent is initially non-fluorescent but becomes brightly emissive upon reaction, reducing background noise in imaging applications.[7]

Table 1: Comparative Reaction Kinetics of Substituted Sydnones with BCN

| N-Aryl Substituent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Relative Rate |

| Phenyl | ~1.5 | 1.0x |

| 4-Methylphenyl (Tolyl) | ~1.2 | 0.8x |

| 4-Fluorophenyl | ~42 | ~28x |

| 4-Bromophenyl | ~10 | ~6.7x |

| 4-Chlorophenyl | ~9 | ~6.0x |

Data synthesized from literature reports for reactions with bicyclononyne (BCN) at physiological temperatures.[6] This data clearly demonstrates the profound rate enhancement provided by the 4-fluoro substituent.

Protocol 1: In Vitro Labeling of an Alkyne-Modified Protein

This protocol describes the covalent attachment of a 3-(4-Fluorophenyl)sydnone-fluorophore conjugate to a purified protein that has been modified to contain a strained alkyne (e.g., BCN). This is a fundamental workflow for preparing fluorescently labeled proteins for subsequent functional assays or as imaging reagents.

Materials and Reagents

-

Alkyne-Modified Protein: Purified protein of interest containing a BCN or other strained alkyne group (e.g., via unnatural amino acid incorporation or chemical modification of lysine residues). Store at -80°C.

-

Sydnone-Fluorophore Conjugate: 3-(4-Fluorophenyl)sydnone conjugated to a fluorescent dye (e.g., FITC, TAMRA). Prepare a 10 mM stock solution in anhydrous DMSO. Store protected from light at -20°C.

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

Quenching Reagent (Optional): BCN-amine or other small molecule alkyne to quench unreacted sydnone probe.

-

Analysis Tools: SDS-PAGE system, in-gel fluorescence scanner, mass spectrometer.[8][9]

Experimental Workflow

Step-by-Step Methodology

-

Prepare Protein Solution:

-

Thaw the alkyne-modified protein on ice.

-

Dilute the protein to a final concentration of 1-10 µM (e.g., 0.1-1 mg/mL for a 50 kDa protein) in cold PBS, pH 7.4. Keep on ice.

-

-

Prepare Sydnone-Fluorophore Probe:

-

Thaw the 10 mM stock solution of the sydnone-fluorophore conjugate.

-

Immediately before use, perform a serial dilution in PBS to prepare a 2X working solution. For a final 5-fold molar excess, if the protein concentration is 10 µM, the final probe concentration should be 50 µM. Therefore, the 2X working solution should be 100 µM.

-

Scientist's Note: A 3-10 fold molar excess of the sydnone probe over the protein is a good starting point. Titration may be necessary to optimize the balance between labeling efficiency and background signal.

-

-

Initiate the Labeling Reaction:

-

In a microcentrifuge tube, add a volume of the 2X sydnone probe solution to an equal volume of the protein solution.

-

Mix gently by pipetting. Avoid vortexing to prevent protein denaturation.

-

-

Incubation:

-

Incubate the reaction mixture for 1-2 hours at 37°C. Protect the tube from light to prevent photobleaching of the fluorophore.

-

Scientist's Note: The reaction is often near completion within 30-60 minutes due to the fast kinetics of the 4-fluorophenyl sydnone. Incubation time can be optimized as needed.

-

-

Purification:

-

Remove unreacted sydnone-fluorophore probe to reduce background signal. This is a critical step.

-

Use size-exclusion chromatography (e.g., a desalting column like a PD-10) equilibrated with PBS. The labeled protein will elute in the void volume, while the small molecule probe will be retained.

-

Alternatively, perform dialysis against PBS (e.g., using a 10 kDa MWCO cassette) with several buffer changes over 24-48 hours.

-

-

Analysis and Validation:

-

SDS-PAGE: Run samples of the pre-labeled, post-labeled, and purified protein on an SDS-PAGE gel.

-

In-Gel Fluorescence: Scan the gel using an imager with the appropriate excitation/emission filters for the chosen fluorophore. A fluorescent band should appear at the molecular weight of the protein only in the lanes with the successfully labeled conjugate.

-

Mass Spectrometry: For precise confirmation, analyze the purified protein by LC-MS to confirm the mass shift corresponding to the addition of the sydnone-fluorophore adduct.[10]

-

Protocol 2: Live-Cell Imaging with a Sydnone Probe

This protocol details the labeling of a specific class of biomolecules (e.g., cell-surface glycans) in living cells for visualization by fluorescence microscopy. The strategy involves two steps: first, metabolic incorporation of a strained alkyne reporter, followed by reaction with a fluorescent 3-(4-Fluorophenyl)sydnone probe.

Materials and Reagents

-

Cell Line: A suitable mammalian cell line (e.g., HeLa, MCF-7) cultured in appropriate media.

-

Metabolic Labeling Reagent: An alkyne-modified metabolic precursor, e.g., Ac₄ManN-BCN (for sialic acid labeling) or an unnatural amino acid like BCN-lysine. Prepare a 10-50 mM stock in DMSO.

-

Sydnone-Fluorophore Conjugate: 3-(4-Fluorophenyl)sydnone conjugated to a cell-impermeable (for surface labeling) or cell-permeable (for intracellular labeling) fluorophore. Prepare a 1-5 mM stock in DMSO.

-

Cell Culture Medium: Complete medium (e.g., DMEM + 10% FBS).

-

Wash Buffer: PBS or HBSS.

-

Imaging Medium: Opti-MEM or other phenol red-free medium.

-

Microscopy Equipment: Confocal or widefield fluorescence microscope with appropriate filter sets.

Step-by-Step Methodology

-

Metabolic Incorporation of the Alkyne Handle:

-

Plate cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

-

The next day, replace the medium with fresh complete medium containing the alkyne-modified metabolic precursor. A typical final concentration is 25-50 µM.

-

Control: Prepare a parallel "no-alkyne" control dish that receives medium with an equivalent volume of DMSO.

-

Incubate the cells for 24-72 hours under standard culture conditions (37°C, 5% CO₂). This allows for the cellular machinery to incorporate the alkyne handle into newly synthesized biomolecules.

-

-

Preparation for Labeling:

-

After the metabolic labeling period, gently aspirate the medium.

-

Wash the cells twice with 1 mL of pre-warmed PBS to remove residual metabolic precursor.

-

-

Sydnone Labeling Reaction:

-

Dilute the sydnone-fluorophore stock solution into pre-warmed complete medium or PBS to a final concentration of 5-25 µM.

-

Add the sydnone-containing medium to the cells (both the alkyne-treated and the no-alkyne control).

-

Incubate for 15-60 minutes at 37°C, protected from light.

-

Scientist's Note: The optimal concentration and time should be determined empirically. The high reactivity of 3-(4-Fluorophenyl)sydnone allows for short incubation times, which is beneficial for cell health.

-

-

Wash and Image:

-

Aspirate the labeling solution.

-

Wash the cells three times with pre-warmed PBS to remove unreacted probe.

-

Replace the final wash with a suitable imaging medium (e.g., Opti-MEM).

-

Image the cells immediately using a fluorescence microscope. The specific cellular structures bearing the alkyne handles should exhibit strong fluorescence, while the "no-alkyne" control should show minimal signal.

-

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No/Low Labeling Signal | 1. Inefficient metabolic incorporation of alkyne. 2. Inactive sydnone probe (hydrolysis). 3. Insufficient probe concentration or incubation time. | 1. Increase concentration or incubation time for the metabolic label. Confirm incorporation via an alternative method if possible. 2. Use a fresh aliquot of the sydnone probe stock. 3. Increase probe concentration (e.g., up to 50 µM) or incubation time (up to 2 hours). |

| High Background Fluorescence | 1. Insufficient washing. 2. Non-specific binding of the probe to cells or plastic. 3. Probe concentration is too high. | 1. Increase the number and duration of wash steps. 2. Add a blocking agent like 0.1% BSA to the labeling and wash buffers. 3. Perform a concentration titration to find the lowest effective probe concentration. |

| Cell Toxicity/Death | 1. High concentration of DMSO from stock solutions. 2. Inherent toxicity of the metabolic or sydnone probe at high concentrations. | 1. Ensure the final DMSO concentration in the medium is <0.5%. 2. Reduce the concentration and/or incubation time for both labeling steps. Perform a cell viability assay (e.g., Trypan Blue). |

References

-

Deshpande, S. R., & Pai, K. V. (2010). Synthesis and biological activities of certain mesoionic sydnone compounds containing chalcone moiety. Journal of Basic and Clinical Pharmacy. Available at: [Link]

-

IJCRT. (2022). A REVIEW ON SYDNONES. IJCRT.org. Available at: [Link]

-

Cytologics. (n.d.). CFSE Labeling Protocol. Cytologics. Available at: [Link]

-

National Institutes of Health. (n.d.). Triple, Mutually Orthogonal Bioorthogonal Pairs Through the Design of Two Novel Electronically Activated Sulfamate-Containing Cycloalkynes. NIH. Available at: [Link]

-

MDPI. (2021). Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. PMC - NIH. Available at: [Link]

-

University of Pennsylvania. (n.d.). Protocol for labeling cells with CFDA-SE. Penn Vet. Available at: [Link]

-

National Institutes of Health. (2022). A Clickable Bioorthogonal Sydnone-Aglycone for the Facile Preparation of a Core 1 O-Glycan-Array. NIH. Available at: [Link]

-

Zerbib, S., et al. (2022). Sydnone: Synthesis, reactivity and biological activities. PubMed. Available at: [Link]

-

Decuypère, E., et al. (2017). Sydnone–alkyne cycloaddition: applications in synthesis and bioconjugation. Chemical Communications. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of sydnonimines from sydnones and their use for bioorthogonal release of isocyanates in cells. Chemical Communications. Available at: [Link]

-

ResearchGate. (2025). A Review on Synthesis, Characterization, and Pharmacological Properties of Some Sydnone Derivatives. ResearchGate. Available at: [Link]

-

National Institutes of Health. (2014). Strain-promoted sydnone bicyclo-[6.1.0]-nonyne cycloaddition. PMC - NIH. Available at: [Link]

-

National Institutes of Health. (2023). Recent Advances in Bioorthogonal Ligation and Bioconjugation. PMC - NIH. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Sydnone-based turn-on fluorogenic probes for no-wash protein labeling and in-cell imaging. Chemical Communications. Available at: [Link]

-

National Institutes of Health. (2025). Understanding Bio-Orthogonal Strain-Driven Sydnone Cycloadditions: Data-Assisted Profiles and the Search for Linear Relationships. NIH. Available at: [Link]

-

Hungarian Academy of Sciences. (n.d.). BIOORTHOGONAL FLUORESCENT LABELS: A REVIEW ON COMBINED FORCES. Repository of the Academy's Library. Available at: [Link]

-

ResearchGate. (n.d.). Supplementary Figure 1. Cell-surface labeling with FAM alkyne probes. ResearchGate. Available at: [Link]

-

YouTube. (2022). Mass spectrometry-based proteomics for understanding protein abundance, post-translational.... YouTube. Available at: [Link]

-

ACS Publications. (2020). Click and Bio-Orthogonal Reactions with Mesoionic Compounds. Chemical Reviews. Available at: [Link]

-

Beilstein Journals. (2018). [3 + 2]-Cycloaddition reaction of sydnones with alkynes. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Synaffix. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and ThreeDimensional Imaging of Living Cells. Synaffix. Available at: [Link]

-

National Institutes of Health. (n.d.). Click Chemistry and Radiochemistry: An Update. PMC. Available at: [Link]

-

Harrity, J. P. A., et al. (2013). Synthesis of 4-fluoromethylsydnones and their participation in alkyne cycloaddition reactions. PubMed. Available at: [Link]

-

Revue Roumaine de Chimie. (n.d.). THE STATE OF ART IN SYDNONES CHEMISTRY AND APPLICATIONS. Revue Roumaine de Chimie. Available at: [Link]

-

National Institutes of Health. (n.d.). Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants. PMC - NIH. Available at: [Link]

-

National Institutes of Health. (n.d.). Chemical Proteomics Strategies for Analyzing Protein Lipidation Reveal the Bacterial O-Mycoloylome. PMC - PubMed Central. Available at: [Link]

-

ResearchGate. (2025). Understanding Bio-Orthogonal Strain-Driven Sydnone Cycloadditions: Data-Assisted Profiles and the Search for Linear Relationships. ResearchGate. Available at: [Link]

-

PubMed. (n.d.). Bioorthogonal Fluorescence Turn-On Labeling Based on Bicyclononyne-Tetrazine Cycloaddition Reactions that Form Pyridazine Products. PubMed. Available at: [Link]

-

PubMed. (2022). A Clickable Bioorthogonal Sydnone-Aglycone for the Facile Preparation of a Core 1 O-Glycan-Array. PubMed. Available at: [Link]

-

YouTube. (2024). Targeting Proteomics to Decipher Biology for the Drug Development Pipeline. YouTube. Available at: [Link]

-

ResearchGate. (n.d.). Sydnone: Synthesis, Reactivity and Biological Activities. ResearchGate. Available at: [Link]

-

MDPI. (n.d.). Recent Trends in Bioorthogonal Click-Radiolabeling Reactions Using Fluorine-18. MDPI. Available at: [Link]

-

Wiley Online Library. (n.d.). Cu-Promoted Sydnone Cycloadditions of Alkynes: Scope and Mechanism Studies. Angewandte Chemie. Available at: [Link]

-

YouTube. (2024). Unlocking the Proteome: a glimpse into Mass Spectrometry-Based Proteomics. YouTube. Available at: [Link]

-

National Institutes of Health. (n.d.). Origins of halogen effects in bioorthogonal sydnone cycloadditions. PMC - NIH. Available at: [Link]

-

ResearchGate. (n.d.). Fluorogenic Sydnone-Modified Coumarins Switched-On by Copper-Free Click Chemistry. ResearchGate. Available at: [Link]

-

Springer Nature. (n.d.). Bioorthogonal chemistry. Springer Nature Experiments. Available at: [Link]

-

PubMed. (2018). Site-Specific Three-Color Labeling of α-Synuclein via Conjugation to Uniquely Reactive Cysteines during Assembly by Native Chemical Ligation. PubMed. Available at: [Link]

-

ResearchGate. (2018). [3 + 2]-Cycloaddition reaction of sydnones with alkynes. ResearchGate. Available at: [Link]

-

Royal Society of Chemistry. (2024). Selective fluorescent labeling of cellular proteins and its biological applications. Chemical Society Reviews. Available at: [Link]

Sources

- 1. Recent Advances in Bioorthogonal Ligation and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. real.mtak.hu [real.mtak.hu]

- 3. Sydnone: Synthesis, Reactivity and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sydnone–alkyne cycloaddition: applications in synthesis and bioconjugation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Strain-promoted sydnone bicyclo-[6.1.0]-nonyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Origins of halogen effects in bioorthogonal sydnone cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sydnone-based turn-on fluorogenic probes for no-wash protein labeling and in-cell imaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

Troubleshooting & Optimization

Improving regioselectivity in 3-(4-Fluorophenyl)sydnone cycloadditions

Technical Support Center: Regiocontrol in 3-(4-Fluorophenyl)sydnone Cycloadditions

To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Heterocycle Methodology Group Subject: Troubleshooting Regioselectivity & Yield in Sydnone-Alkyne Cycloadditions

Introduction: The System Architecture

You are likely utilizing the 3-(4-fluorophenyl)sydnone scaffold to access fluorinated pyrazoles—a critical pharmacophore in modern drug discovery (e.g., for metabolic stability via the C-F bond).[1]

The core challenge in this transformation is regiochemical fidelity . Thermal cycloadditions often yield difficult-to-separate mixtures of 1,3- and 1,4-regioisomers.[1] This guide provides a deterministic approach to controlling this outcome using catalyst-controlled switching and substrate engineering.

Module 1: The Regioselectivity Switch (Catalytic Control)

User Query: "I am getting a 1:1 mixture of isomers under thermal reflux. How do I force the reaction to a single regioisomer?"

Technical Insight: Thermal cycloadditions of sydnones are controlled by Frontier Molecular Orbital (FMO) interactions, which are often weak and non-directional for this dipole, leading to poor selectivity.[1] To achieve high fidelity, you must bypass the thermal pathway using Copper-Mediated Sydnone-Alkyne Cycloaddition (CuSAC).[1][2]

The "Counter-Ion Switch" Protocol: Unlike Azide-Alkyne Click chemistry (which strictly yields 1,4-isomers), Sydnone CuSAC regiochemistry is dictated by the copper salt's anion.[1]

| Target Regioisomer | Catalyst System | Mechanism | Solvent System |

| 1,4-Pyrazole | Cu(OAc)₂ (20 mol%) | Cu(I)-Acetylide Formation. The acetate acts as a base, generating a reactive Cu-acetylide species that directs attack.[1] | DCE or Toluene ( |

| 1,3-Pyrazole | Cu(OTf)₂ (20 mol%) | Lewis Acid Activation. The triflate acts as a Lewis acid, coordinating to the sydnone exocyclic oxygen, altering electronic demand.[1] | DCE ( |

Step-by-Step Protocol (CuSAC):

-

Preparation: Dissolve 3-(4-fluorophenyl)sydnone (1.0 equiv) and terminal alkyne (1.2 equiv) in 1,2-dichloroethane (0.2 M).

-

Catalyst Addition:

-

Reaction: Heat to

for 2–4 hours. Monitor consumption of the sydnone (UV active, distinct -

Workup: Cool to RT. Filter through a pad of celite/silica (to remove Cu).[1] Concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc).

Critical Note: The 4-fluorophenyl group exerts an electron-withdrawing effect (Induction), which slightly deactivates the sydnone toward Lewis Acid coordination compared to non-fluorinated analogs.[1] If the 1,3-reaction (Cu(OTf)₂) is sluggish, increase temperature to

rather than adding more catalyst.

Module 2: Visualizing the Mechanism

User Query: "Why does changing the salt change the product? I need to explain this to my med-chem team."

Explanation: The reaction diverges based on whether the copper activates the alkyne (Acetate path) or the sydnone (Triflate path).[1]

Caption: Divergent mechanistic pathways dictated by copper counter-ion selection.

Module 3: Troubleshooting Internal Alkynes

User Query: "I am using an internal alkyne (e.g., dimethyl acetylenedicarboxylate or an aryl-alkyne). The Copper switch isn't working."

Root Cause Analysis: The Cu(OAc)₂ pathway requires a terminal proton to form the copper-acetylide.[1] It will not work with internal alkynes.[1] You are forced to rely on thermal cycloaddition or Strain-Promoted Sydnone-Alkyne Cycloaddition (SPAAC).

Protocol for Internal Alkynes:

-

Electronic Bias: The 3-(4-fluorophenyl)sydnone is electron-poor (due to Fluorine).[1] It reacts fastest with electron-deficient alkynes (e.g., esters, ketones) via an inverse-electron-demand mechanism.[1]

-

Regioselectivity Rule:

-

High-Temperature Protocol:

Module 4: Analytical Troubleshooting (19F NMR)

User Query: "I can't separate the isomers by TLC. How do I quantify my ratio?"

Solution: The 4-fluorophenyl handle is an embedded NMR probe.[1] You do not need to separate the isomers to quantify the yield.

19F NMR Diagnostic Table (Typical Shifts in CDCl₃):

| Species | Approx.[1][3][4][5][6][7][8][9][10] Shift ( | Signal Characteristic |

| Starting Material (Sydnone) | Multiplet (distinct) | |

| 1,4-Isomer (Target A) | Upfield shift due to pyrazole formation | |

| 1,3-Isomer (Target B)[1] | Distinct from 1,4 (usually |

Protocol:

-

Take a crude aliquot of the reaction mixture.

-

Add an internal standard (e.g.,

-trifluorotoluene, -

Acquire 19F NMR (decoupled).

-

Integrate the product peaks relative to the standard. This gives you the exact Regioisomeric Ratio (RR) without purification bias.[1]

References

-

Mechanism of Cu-Catalyzed Switch: Browne, D. L., et al. (2010).[1] Cu-Promoted Sydnone Cycloadditions of Alkynes: Scope and Mechanism Studies. Chemistry – A European Journal. (Note: Seminal work establishing the Acetate/Triflate divergence).[1]

-

Sydnone-Alkyne General Methodology: Decuypere, E., et al. (2018).[1] Sydnone–alkyne cycloaddition: applications in synthesis and bioconjugation. Chemical Communications.

-

Fluorine Effect & 19F NMR Utility: Mao, L., et al. (2026).[1] Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds. ACS Omega.[1] (Contextualizing Pyrazole/Fluorine analysis).

-

Strain-Promoted Variants (SPAAC): Plugge, M., et al. (2017).[1] Strain-Promoted Sydnone-Alkyne Cycloaddition. Chemical Science.

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. Sydnone: Synthesis, Reactivity and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jbclinpharm.org [jbclinpharm.org]

- 4. Pyrazole synthesis [organic-chemistry.org]

- 5. Spectral separation of gaseous fluorocarbon mixtures and measurement of diffusion constants by 19F gas phase DOSY NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Preventing thermal degradation of sydnones during synthesis

Technical Support Center: Sydnone Synthesis

Welcome to the technical support center for sydnone synthesis. This guide is designed for researchers, chemists, and drug development professionals who work with these versatile mesoionic compounds. Sydnones, while valuable synthons, possess a delicate stability profile, particularly concerning temperature. Their synthesis is not merely a procedural task but a nuanced art that requires a deep understanding of the underlying reaction mechanisms to prevent degradation and maximize yield.

This document moves beyond simple protocols to provide in-depth, field-tested insights in a direct question-and-answer format. We will explore the causality behind common failures and offer robust, self-validating strategies to ensure the integrity of your sydnone products.

Troubleshooting Guide: Navigating Thermal Degradation

This section addresses specific issues encountered during the synthesis and workup of sydnones. Each question is framed around a common experimental problem, followed by an expert analysis of the cause and a detailed, actionable solution.

Question 1: "My sydnone yield is very low, and I see significant decomposition during the final cyclodehydration step. What's going wrong?"

This is the most frequent challenge in sydnone synthesis and almost always points to the choice and application of the dehydrating agent.

Root Cause Analysis: The traditional method for the final ring-closing dehydration of an N-nitroso-α-amino acid involves heating with a large excess of acetic anhydride. While effective for simple, robust alkyl or aryl derivatives, this method is often too harsh for substrates containing sensitive functional groups.[1] The elevated temperatures required for the reaction with acetic anhydride can also provide sufficient energy to initiate thermal degradation of the newly formed mesoionic sydnone ring, leading to cleavage and the formation of byproducts like pyrrolidinehydrazine and carbon dioxide.[2][3]

Expert Recommendation: The key is to match the energy input with the reactivity of your specific substrate. For many N-nitroso-α-amino acids, especially those with functional groups, a shift to lower-temperature methods is critical.

Comparative Methodologies for Cyclodehydration

| Method | Dehydrating Agent | Typical Temperature | Typical Duration | Suitability & Remarks |

| Conventional Heating | Acetic Anhydride (Ac₂O) | 80-100 °C (Water Bath) | Several Hours | Best for simple, thermally stable alkyl/aryl sydnones. Prone to causing degradation with functionalized substrates. |

| Room Temperature | Acetic Anhydride (Ac₂O) | Room Temperature | 1-3 Days | A much gentler alternative to heating. Produces a cleaner product for many substrates, but requires patience. |

| Cryogenic Activation | Trifluoroacetic Anhydride (TFAA) | -5 °C to 0 °C | < 15 Minutes | The method of choice for sensitive substrates. TFAA is highly reactive, allowing for rapid, high-yield cyclization at low temperatures, minimizing degradation pathways.[1] The primary drawback is the higher cost of the reagent.[1] |

Experimental Protocol: Low-Temperature Cyclodehydration using TFAA

This protocol is designed to maximize the yield of thermally sensitive sydnones.

-

Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve the N-nitroso-α-amino acid (1.0 eq) in anhydrous dichloromethane (DCM) at a concentration of approximately 0.1 M.

-

Inert Atmosphere: Purge the flask with dry nitrogen or argon for 5-10 minutes.

-

Cooling: Cool the reaction mixture to -5 °C using an ice-salt bath.

-

Reagent Addition: Add trifluoroacetic anhydride (TFAA) (1.5 - 2.0 eq) dropwise via the dropping funnel over 10-15 minutes. Ensure the internal temperature does not rise above 0 °C.

-

Reaction Monitoring: The reaction is typically complete within 15 minutes of the final addition.[1] Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 50% Ethyl Acetate in Hexanes).

-

Quenching: Once the reaction is complete, carefully quench the excess TFAA by slowly adding a saturated aqueous solution of sodium bicarbonate while the flask is still in the ice bath.

-